molecular formula C19H18Br2O2 B13712183 1,7-Bis(4-bromophenyl)-1,7-heptanedione

1,7-Bis(4-bromophenyl)-1,7-heptanedione

Cat. No.: B13712183
M. Wt: 438.2 g/mol
InChI Key: GXLQICGAZPPGJN-UHFFFAOYSA-N
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Description

1,7-Bis(4-bromophenyl)-1,7-heptanedione (C19H18Br2O2) is a high-value brominated diketone compound of significant interest in advanced materials science and organic synthesis. Its primary research application lies in its role as a crucial precursor for the synthesis of specific nematic liquid crystals, which are fundamental to display and photonic technologies . Furthermore, this diketone serves as a versatile building block in palladium-catalyzed one-pot synthesis, enabling the efficient production of complex, functionalized furan derivatives, which are privileged structures in pharmaceutical and agrochemical development . The molecular structure, characterized by its crystallographic inversion symmetry and near-planarity, has been extensively studied via single-crystal XRD, FT-IR, FT-Raman, and NMR spectroscopy, with data corroborated by Density Functional Theory (DFT) calculations . The presence of bromine atoms enhances lipophilicity and membrane permeability, which can be advantageous in the design of bioactive molecules, while also increasing thermal and oxidative stability, making the compound more persistent in environmental contexts . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18Br2O2

Molecular Weight

438.2 g/mol

IUPAC Name

1,7-bis(4-bromophenyl)heptane-1,7-dione

InChI

InChI=1S/C19H18Br2O2/c20-16-10-6-14(7-11-16)18(22)4-2-1-3-5-19(23)15-8-12-17(21)13-9-15/h6-13H,1-5H2

InChI Key

GXLQICGAZPPGJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCC(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Chemical Reactivity and Derivatization of 1,7 Bis 4 Bromophenyl 1,7 Heptanedione

Reactions of the Ketone Functionality

The two ketone groups in the 1,7-Bis(4-bromophenyl)-1,7-heptanedione molecule are the primary sites for a variety of chemical reactions, including reductions, condensations, and enolate-based carbon-carbon bond formations.

The ketone functionalities of this compound can be selectively reduced to either the corresponding secondary alcohols or completely deoxygenated to form the hydrocarbon backbone. The choice of reducing agent and reaction conditions dictates the final product.

Reduction to Diols: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed to convert the diketone to its corresponding diol, 1,7-Bis(4-bromophenyl)heptane-1,7-diol. These reactions are typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

Complete Reduction to Hydrocarbons: More vigorous reduction methods are required to remove the carbonyl oxygen atoms entirely. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide) can be utilized to transform the diketone into 1,7-Bis(4-bromophenyl)heptane.

Table 1: Reduction Reactions of this compound
ReagentProductFunctional Group Transformation
Sodium borohydride (NaBH₄)1,7-Bis(4-bromophenyl)heptane-1,7-diolKetone to Secondary Alcohol
Lithium aluminum hydride (LiAlH₄)1,7-Bis(4-bromophenyl)heptane-1,7-diolKetone to Secondary Alcohol
Zinc amalgam (Zn(Hg)), HCl1,7-Bis(4-bromophenyl)heptaneKetone to Methylene (B1212753)
Hydrazine (N₂H₄), KOH1,7-Bis(4-bromophenyl)heptaneKetone to Methylene

The 1,7-dicarbonyl structure of this compound serves as a precursor for the synthesis of various heterocyclic compounds through condensation reactions.

Furan (B31954) Derivatives: Intramolecular cyclization under acidic conditions, often with a dehydrating agent like sulfuric acid or phosphorus pentoxide, can lead to the formation of furan derivatives. The reaction proceeds through an initial enolization followed by nucleophilic attack of the enol oxygen onto the other protonated carbonyl group, and subsequent dehydration.

Pyridine (B92270) Derivatives: Condensation with ammonia (B1221849) or primary amines can yield pyridine-based structures. For instance, reaction with hydroxylamine (B1172632) followed by cyclization can lead to the formation of substituted pyridines. The synthesis of pyridine derivatives is a common application for 1,3- and 1,5-dicarbonyl compounds. nih.govresearchgate.net

Table 2: Heterocyclic Synthesis from this compound
Reagent(s)Heterocyclic Product Class
Acid catalyst (e.g., H₂SO₄)Furan derivatives
Ammonia or primary aminesPyridine derivatives

The protons on the carbon atoms alpha to the carbonyl groups (α-protons) of this compound are acidic and can be removed by a base to form enolates. masterorganicchemistry.com These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. buecher.defiveable.me

Alkylation: Enolates generated from the diketone can react with alkyl halides in an SN2 fashion to introduce alkyl groups at the α-positions. mnstate.edu The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete enolate formation and prevent side reactions. vanderbilt.edu

Aldol (B89426) Condensation: In the presence of a base, the enolate can attack one of the ketone carbonyls of another molecule of the diketone in an aldol condensation reaction, leading to the formation of β-hydroxy ketones, which can then dehydrate to form α,β-unsaturated ketones.

Table 3: Enolate-Based C-C Bond Forming Reactions
ReactionReagentsProduct Type
Alkylation1. Strong base (e.g., LDA) 2. Alkyl halide (R-X)α-Alkyl-1,7-bis(4-bromophenyl)-1,7-heptanedione
Aldol CondensationBase (e.g., NaOH, LDA)β-Hydroxy diketone / α,β-Unsaturated diketone

Reactions Involving the Aromatic Bromo Substituents

The two bromine atoms on the phenyl rings of this compound are amenable to a range of transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moieties of the title compound are excellent substrates for these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgyoutube.comlibretexts.org This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups in place of the bromine atoms. researchgate.netyonedalabs.comjk-sci.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

Table 4: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraOrganoboron reagent (e.g., R-B(OH)₂)Pd catalyst, baseAryl-Aryl, Aryl-Vinyl
HeckAlkene (e.g., R-CH=CH₂)Pd catalyst, baseAryl-Vinyl
SonogashiraTerminal alkyne (e.g., R-C≡CH)Pd catalyst, Cu(I) co-catalyst, baseAryl-Alkynyl

Generally, aryl halides are resistant to nucleophilic aromatic substitution (SNAr). libretexts.org However, the presence of the electron-withdrawing ketone group para to the bromine atom can activate the aromatic ring towards nucleophilic attack. chemistrysteps.comlibretexts.org For a successful SNAr reaction, strong electron-withdrawing groups are typically required at the ortho and/or para positions to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org While the ketone group is activating, the reaction may still require harsh conditions, such as high temperatures and strong nucleophiles.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and Subsequent Electrophilic Quenching

The presence of two aryl bromide functionalities on this compound allows for its conversion into potent organometallic nucleophiles. The carbon-bromine bond can be transformed into a carbon-metal bond, effectively inverting the polarity of the carbon atom from electrophilic to highly nucleophilic. msu.edu This transformation is typically achieved through reaction with elemental metals like magnesium for Grignard reagents or lithium for organolithium reagents in anhydrous ether solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). msu.edulibretexts.org

The formation of these reagents must be conducted under inert, aprotic conditions, as they react readily with water or other protic solvents, which would quench the reagent by protonation to form an alkane. masterorganicchemistry.com Depending on the stoichiometry of the metal used, either one or both of the bromophenyl groups can be converted into an organometallic center.

Once formed, these organometallic intermediates are powerful nucleophiles and strong bases that can react with a wide array of electrophiles. libretexts.orgmasterorganicchemistry.com This "electrophilic quenching" step is a cornerstone of synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. The reaction of the diaryl Grignard or diorganolithium reagent derived from this compound with various electrophiles can lead to a diverse range of symmetrically substituted derivatives.

The table below outlines potential transformations via this two-step sequence.

Electrophile ClassSpecific ElectrophileResulting Functional GroupProduct Structure (Illustrative)
Carbonyl CompoundsFormaldehyde (CH₂O)Primary AlcoholFormation of a benzyl (B1604629) alcohol derivative at each end.
Carbonyl CompoundsAldehydes (R'CHO)Secondary AlcoholFormation of a substituted benzyl alcohol at each end.
Carbonyl CompoundsKetones (R'₂CO)Tertiary AlcoholFormation of a di-substituted benzyl alcohol at each end.
Carbonyl CompoundsEsters (R'COOR'')Tertiary AlcoholDouble addition occurs to form a tertiary alcohol at each end. masterorganicchemistry.com
Carbon DioxideCO₂Carboxylic AcidFormation of a benzoic acid derivative at each end. masterorganicchemistry.com
EpoxidesEthylene OxidePrimary AlcoholAddition of a -CH₂CH₂OH group at each end. masterorganicchemistry.com

Intramolecular Cyclization and Ring Formation Pathways

The linear seven-carbon chain of this compound provides the necessary flexibility for the two ends of the molecule to approach each other, enabling intramolecular reactions. Such cyclizations can lead to the formation of seven-membered ring systems, which are common structural motifs in various complex molecules. The specific reaction conditions employed dictate the pathway and the structure of the resulting cyclic product.

One major pathway is the intramolecular aldol condensation . Under basic conditions, a proton can be removed from a carbon alpha to one of the carbonyl groups, forming an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of the ketone at the other end of the chain. The subsequent dehydration of the resulting aldol adduct would yield a cyclic α,β-unsaturated ketone.

Another potential pathway is a reductive coupling reaction , such as the McMurry reaction. This reaction uses low-valent titanium reagents (e.g., generated from TiCl₃ and a reducing agent like LiAlH₄) to couple the two ketone carbonyls intramolecularly, forming an alkene. This pathway results in the formation of a cycloheptene (B1346976) ring.

The table below summarizes these potential intramolecular cyclization pathways.

Reaction TypeKey ReagentsIntermediateFinal Cyclic Product
Intramolecular Aldol CondensationBase (e.g., NaOH, KOH)Enolate attacks the second carbonylCycloheptenone derivative
Intramolecular Reductive Coupling (McMurry Reaction)Low-valent Titanium (e.g., TiCl₃, LiAlH₄)Radical coupling of carbonylsCycloheptene derivative

Functional Group Interconversions on the Aromatic Rings and Heptane (B126788) Chain

The this compound molecule possesses three main types of reactive sites amenable to functional group interconversion: the two carbon-bromine bonds on the aromatic rings, the two ketone carbonyl groups, and the alpha-carbons adjacent to the carbonyls.

On the Aromatic Rings: The carbon-bromine bond is a versatile handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. Examples include the Suzuki coupling with boronic acids to form biaryl compounds, the Heck reaction with alkenes, the Sonogashira coupling with terminal alkynes, and the Buchwald-Hartwig amination with amines.

On the Heptane Chain: The two ketone functionalities are highly reactive and can undergo a variety of transformations. They can be reduced to secondary alcohols using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com Complete reduction of the carbonyls to methylene groups (CH₂) can be achieved under harsher conditions, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions. The protons on the carbons alpha to the ketones are acidic and can be removed to form enolates, which can then react with various electrophiles in alkylation or acylation reactions.

The following table details some of the key functional group interconversions possible for this compound.

Reaction SiteReaction Name/TypeTypical ReagentsResulting Functional Group
Aromatic Ring (C-Br)Suzuki CouplingR-B(OH)₂, Pd catalyst, BaseAryl-Aryl (C-C)
Aromatic Ring (C-Br)Heck ReactionAlkene, Pd catalyst, BaseAryl-Alkene (C-C)
Aromatic Ring (C-Br)Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAryl-Alkyne (C-C)
Aromatic Ring (C-Br)Buchwald-Hartwig AminationAmine (R₂NH), Pd catalyst, BaseAryl-Amine (C-N)
Heptane Chain (C=O)Reduction to AlcoholNaBH₄ or LiAlH₄Secondary Alcohol
Heptane Chain (C=O)Wolff-Kishner ReductionH₂NNH₂, KOH, heatAlkane (CH₂)
Heptane Chain (C=O)Clemmensen ReductionZn(Hg), HClAlkane (CH₂)
Heptane Chain (α-Carbon)Alpha-AlkylationBase (e.g., LDA), then R-XAlkylated ketone

Advanced Spectroscopic and Structural Elucidation Techniques for 1,7 Bis 4 Bromophenyl 1,7 Heptanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural assignment of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the electronic environment of each atom, allowing for the elucidation of the carbon-hydrogen framework. A study involving the synthesis and characterization of 1,7-bis(4-bromophenyl)heptane-1,7-dione (BBPHD) utilized ¹H and ¹³C NMR for its physicochemical characterization. uns.ac.rs

Proton (¹H) NMR Principles for Differentiated Proton Environments

Proton NMR (¹H NMR) spectroscopy is based on the principle that protons in different chemical environments will resonate at different frequencies when placed in a strong magnetic field. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield).

For 1,7-Bis(4-bromophenyl)-1,7-heptanedione, the proton environments can be differentiated as follows:

Aromatic Protons: The protons on the two 4-bromophenyl rings are in distinct chemical environments due to their proximity to the electron-withdrawing carbonyl group and the bromine atom. This results in a characteristic splitting pattern, typically a set of doublets, in the aromatic region of the spectrum.

Aliphatic Protons: The protons on the heptane (B126788) chain are also in different environments. The protons on the carbons adjacent to the carbonyl groups (α-protons) are deshielded and appear further downfield compared to the protons on the carbons further down the chain (β- and γ-protons).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Protons (ortho to C=O) 7.8 - 8.0
Aromatic Protons (meta to C=O) 7.6 - 7.8
α-Methylene Protons (-CH₂-C=O) 2.8 - 3.0
β-Methylene Protons (-CH₂-CH₂-C=O) 1.7 - 1.9

Carbon-13 (¹³C) NMR Analysis of the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment.

Key features in the ¹³C NMR spectrum of this compound include:

Carbonyl Carbon: The carbon atoms of the two carbonyl groups are highly deshielded and appear at a very low field, typically in the range of 190-200 ppm.

Aromatic Carbons: The carbon atoms of the bromophenyl rings will show distinct signals. The carbon attached to the bromine atom (ipso-carbon) and the carbon attached to the carbonyl group will have characteristic chemical shifts.

Aliphatic Carbons: The carbon atoms of the heptane chain will appear in the upfield region of the spectrum, with the carbons closer to the carbonyl groups being more deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) ~198
Aromatic Carbon (C-Br) ~128
Aromatic Carbon (C-C=O) ~135
Aromatic Carbons (CH) 129 - 132
α-Methylene Carbon (-CH₂-C=O) ~38
β-Methylene Carbon (-CH₂-CH₂-C=O) ~24

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC) for Connectivity Elucidation

While ¹H and ¹³C NMR provide information about the chemical environments of individual atoms, 2D NMR experiments are crucial for determining the connectivity between them.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the proton-proton connectivities within the heptane chain and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the bromophenyl rings and the heptane chain via the carbonyl groups.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. A study on 1,7-bis(4-bromophenyl)heptane-1,7-dione utilized FT-IR and FT-Raman for its characterization, and the experimental data was compared with theoretical spectral data. uns.ac.rs

Analysis of Carbonyl Group Vibrations

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum. spectroscopyonline.com For ketones, this band typically appears in the region of 1715 cm⁻¹. orgchemboulder.comorgchemboulder.com In this compound, the carbonyl group is conjugated with the aromatic ring, which lowers the stretching frequency to around 1685-1666 cm⁻¹. orgchemboulder.com This shift is due to the delocalization of π-electrons, which weakens the C=O double bond. The intensity of this band is typically strong in the IR spectrum and can vary in the Raman spectrum.

Characterization of Aromatic Ring Modes and Substituent Effects

The aromatic rings in this compound give rise to several characteristic vibrations.

C=C Stretching Vibrations: These typically appear in the region of 1600-1450 cm⁻¹.

C-H Stretching Vibrations: Aromatic C-H stretches are observed above 3000 cm⁻¹.

Out-of-Plane C-H Bending: The pattern of these bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring. For a 1,4-disubstituted (para) ring, a strong band is expected in the range of 860-800 cm⁻¹. pg.edu.pl

The presence of the bromine substituent also influences the vibrational spectra. The C-Br stretching vibration is expected to appear at a lower frequency, typically in the fingerprint region of the spectrum.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Carbonyl (C=O) Stretch ~1685
Aromatic C=C Stretch 1600 - 1450
C-H Bend (Aliphatic) 1465 - 1370

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, this technique provides data on the parent molecule and its constituent substructures.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a compound by providing its exact mass with high precision, typically to within a few parts per million (ppm). For this compound (molecular formula C₁₉H₁₈Br₂O₂), the theoretical monoisotopic mass of its protonated ion, [M+H]⁺, can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

This precise mass measurement allows for the confident determination of the compound's molecular formula, distinguishing it from other potential compounds with the same nominal mass. Experimental verification of this exact mass via an HRMS technique like Time-of-Flight (TOF) or Orbitrap analysis is a crucial step in the structural confirmation process.

Table 1: Theoretical Exact Mass Calculation for Protonated this compound
EntityFormulaTheoretical Monoisotopic Mass (Da)
Neutral MoleculeC₁₉H₁₈Br₂O₂451.96732
Protonated Ion[C₁₉H₁₉Br₂O₂]⁺452.97515

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of the target compound) and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a fragmentation pattern can be predicted based on its chemical structure.

The most probable fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl groups (α-cleavage), which are chemically labile sites. This would lead to the formation of characteristic fragment ions, most notably the 4-bromobenzoyl cation. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the bromophenyl groups, the carbonyls, and the central aliphatic chain.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound
Plausible Structure of Fragment IonMolecular FormulaTheoretical m/z (Da)Proposed Fragmentation Pathway
4-Bromobenzoyl cation[C₇H₄BrO]⁺182.94965α-cleavage at the C-C bond between the carbonyl and the aliphatic chain.
Fragment from cleavage and loss of 4-bromobenzoyl[C₁₂H₁₅BrO]⁺270.02551Loss of the 4-bromobenzoyl group from the protonated parent molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A study published in the Journal of Molecular Structure detailed the characterization of this compound using single crystal X-ray diffraction, providing a wealth of structural information. acs.orgresearchgate.netresearchgate.net

Single crystal X-ray diffraction operates on the principle that when a beam of X-rays is directed at a well-ordered crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule and refine it to determine atomic positions, bond lengths, and bond angles with very high precision.

For this compound, this analysis reveals key crystallographic parameters that define the solid-state structure. researchgate.net

Table 3: Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available in abstract
b (Å)Data not available in abstract
c (Å)Data not available in abstract
β (°)Data not available in abstract
Volume (ų)Data not available in abstract
Z (Molecules per unit cell)Data not available in abstract

Note: Specific unit cell parameters were not available in the reviewed abstracts. A full crystallographic information file (CIF) would contain this detailed data.

The crystallographic data allows for a detailed conformational analysis of the molecule in the solid state. acs.org This includes determining the torsion angles along the heptanedione backbone and the orientation of the two 4-bromophenyl rings relative to the rest of the molecule. Such studies reveal whether the aliphatic chain adopts a linear, extended conformation or a more folded arrangement within the crystal lattice.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions. These non-covalent forces, such as hydrogen bonding (if applicable), halogen bonding (involving the bromine atoms), and van der Waals interactions, govern how the molecules arrange themselves in the crystal, influencing physical properties like melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The analysis of this compound by UV-Vis spectroscopy reveals absorption bands corresponding to specific electronic excitations. acs.orgresearchgate.net

The primary chromophores in this molecule are the 4-bromophenyl groups and the two carbonyl groups. The aromatic rings give rise to intense absorptions, typically below 300 nm, which are attributed to π → π* transitions. The carbonyl groups exhibit weaker n → π* transitions at longer wavelengths. The exact position (λmax) and intensity of these absorption bands can be influenced by the solvent environment.

Table 4: Electronic Transitions of this compound
Absorption Maximum (λmax)Type of TransitionAssociated Chromophore
~250-280 nm (Expected)π → π4-Bromophenyl ring
>280 nm (Expected)n → πCarbonyl group (C=O)

Note: Specific experimental λmax values were not available in the reviewed abstracts but are expected in these regions based on the molecule's structure.

Chromophore Analysis and Absorption Characteristics

The electronic absorption characteristics of this compound were investigated using UV-Visible spectroscopy, with theoretical calculations providing a deeper understanding of the underlying electronic transitions. uns.ac.rs The chromophores in this molecule are primarily the two 4-bromophenyl ketone moieties.

The carbonyl group (C=O) in ketones typically exhibits a weak absorption band corresponding to an n → π* transition and a stronger band for the π → π* transition. jove.commasterorganicchemistry.com In this compound, the conjugation of the carbonyl group with the 4-bromophenyl ring significantly influences the absorption wavelengths. jove.com This conjugation leads to a delocalization of the π electrons, which generally results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. utoronto.ca

Experimental analysis of this compound revealed a significant absorption band in the UV region. uns.ac.rs Theoretical studies, employing Density Functional Theory (DFT), have corroborated these experimental findings and have been instrumental in assigning the observed electronic transitions. uns.ac.rs The primary electronic transitions responsible for the UV-Vis absorption are attributed to π → π* and n → π* transitions within the benzoyl chromophore.

Spectroscopic Data for this compound
Spectroscopic TechniqueObserved FeatureInterpretation
UV-Visible SpectroscopyAbsorption Maximum (λmax)Corresponds to electronic transitions within the molecule, primarily π → π* and n → π* of the conjugated system.

Investigation of π-Conjugation Effects

The extent of π-conjugation in this compound plays a crucial role in determining its electronic properties and absorption characteristics. The molecule consists of two 4-bromophenyl ketone systems separated by a flexible pentamethylene chain. This aliphatic spacer largely isolates the two aromatic systems, preventing through-conjugation along the entire length of the molecule.

However, significant π-conjugation exists within each of the 4-bromophenyl ketone fragments. shimadzu.com.sg The delocalization of electrons between the phenyl ring and the carbonyl group is a key factor influencing the energy of the molecular orbitals. utoronto.ca An increase in the extent of conjugation typically leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. utoronto.ca

Theoretical analyses, including frontier molecular orbital analysis, have been employed to visualize the distribution of electron density and to quantify the extent of π-conjugation. uns.ac.rs These studies confirm that the π-systems of the two 4-bromophenyl groups are not electronically coupled through the heptanedione backbone. The electronic effects are primarily localized to each end of the molecule.

π-Conjugation Effects in this compound
Molecular Fragmentπ-Conjugation EffectSpectroscopic Consequence
4-bromophenyl group and adjacent carbonylSignificant delocalization of π-electrons.Bathochromic shift in UV-Vis absorption compared to non-conjugated ketones.
Heptanedione ChainActs as a flexible spacer, isolating the two aromatic systems.Prevents through-conjugation between the two 4-bromophenyl ketone moieties.

Computational and Theoretical Studies of 1,7 Bis 4 Bromophenyl 1,7 Heptanedione

Density Functional Theory (DFT) Calculations

DFT has been the primary method for the theoretical investigation of 1,7-Bis(4-bromophenyl)-1,7-heptanedione. These calculations have been crucial for understanding its geometry, electronic behavior, and vibrational properties. A comprehensive study utilized the B3LYP functional with a 6–311++G(d,p) basis set to perform ground-state calculations in the gas phase. uns.ac.rs

The initial step in the computational analysis of this compound involved geometry optimization to find the most stable conformation (the lowest energy state) of the molecule. uns.ac.rs The starting molecular structure for this optimization was derived from experimental data obtained through single-crystal X-ray diffraction. uns.ac.rs

The optimization, performed at the DFT/B3LYP/6–311++G(d,p) level of theory, yielded a set of theoretical structural and geometric parameters. uns.ac.rs A strong correlation was found between the computationally obtained parameters and the experimental values, confirming the accuracy of the theoretical model and providing a reliable representation of the molecule's geometry in its ground state. uns.ac.rs

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters Note: Specific bond length and angle values were noted for comparison in the study, but are represented here generically as the data was not itemized in the abstract.

Parameter Computational (DFT) Experimental (X-ray)
Bond Lengths (Å) Calculated Values Measured Values
Bond Angles (°) Calculated Values Measured Values

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

For this compound, analysis of the frontier molecular orbitals was conducted to understand its electronic behavior and reactive properties. uns.ac.rs A smaller HOMO-LUMO gap generally implies a higher reactivity, as less energy is required to excite an electron from the ground state to an excited state.

Table 2: Frontier Molecular Orbital Energies Note: The specific energy values from the study are summarized here to illustrate the concept.

Orbital Energy (eV)
HOMO [Value from Study]
LUMO [Value from Study]

| Energy Gap (ΔE) | [Calculated Difference] |

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data. For this compound, vibrational frequencies were calculated using the DFT/B3LYP/6–311++G(d,p) method. uns.ac.rs The results of these calculations were then compared with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. uns.ac.rs

This comparative approach allowed for a detailed and accurate assignment of the vibrational modes of the molecule. The potential energy distribution (PED) was analyzed to provide a complete description of the wavenumbers and to understand the contribution of different internal coordinates to each vibrational mode. uns.ac.rs The strong agreement between the theoretical and experimental spectra validated the optimized molecular geometry. uns.ac.rs

To predict the reactive behavior of this compound, various reactivity descriptors were calculated. These included global chemical reactivity descriptors, Natural Bond Order (NBO) analysis, and the mapping of the Molecular Electrostatic Potential (MEP). uns.ac.rs

The MEP surface is particularly useful as it visualizes the charge distribution on the molecule, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (typically associated with lone pairs of electronegative atoms, indicating sites for electrophilic attack) and positive potential (often around hydrogen atoms, indicating sites for nucleophilic attack). uns.ac.rs Analysis of the MEP surface, along with average local ionization energy (ALIE) surfaces, provided a detailed picture of the molecule's reactivity. uns.ac.rs

Molecular Dynamics Simulations (if applicable in non-biological contexts)

Molecular dynamics (MD) simulations were employed to investigate the behavior of this compound in a condensed-phase environment. Specifically, simulations were used to study the influence of water on the compound, providing insights into its interactions and stability in an aqueous medium. uns.ac.rs

Reaction Mechanism Elucidation through Computational Modeling

Detailed computational studies elucidating specific reaction mechanisms involving this compound were not available in the reviewed literature. While DFT is a common method for investigating reaction kinetics and mechanisms, no specific studies on this compound were identified in the search results. researchgate.net

Potential Applications in Materials Science and Advanced Organic Chemistry

Precursors for Polymer Synthesis

The bifunctional nature of 1,7-Bis(4-bromophenyl)-1,7-heptanedione makes it a promising candidate as a monomer for the synthesis of novel polymeric materials. The two reactive sites, the bromine atoms on the phenyl rings, can participate in various polymerization reactions, leading to the formation of high-performance polymers.

Aromatic polyketones are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers often involves the electrophilic substitution reaction between an aromatic diacid chloride and an activated aromatic compound. While direct polymerization of this compound into a polyketone via its bromine atoms is not a standard route, its structural motif is highly relevant.

The diketone functionality within the heptanedione chain is a defining feature of polyketones. This compound could serve as a model for understanding the structure-property relationships in polyketones. Furthermore, the bromo-functionalized phenyl rings could be chemically modified to introduce more reactive groups suitable for polycondensation reactions. For instance, the bromine atoms could be converted to other functional groups, such as hydroxyl or amino groups, which can then react with diacyl chlorides or other bifunctional monomers to yield polyesters, polyamides, or other related polymeric structures.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts them with unique optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The this compound molecule can be envisioned as a building block for conjugated polymers. The bromine atoms can be utilized in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to link the bromophenyl units with other aromatic or vinylic monomers. This would extend the conjugation and create a polymeric backbone. The flexible heptanedione linker would introduce kinks in the polymer chain, potentially influencing its morphology and solubility. By carefully selecting the co-monomers, the electronic properties of the resulting conjugated polymer, such as the band gap and charge carrier mobility, could be tuned for specific optoelectronic applications.

The introduction of the diketone functionality directly into the polymer backbone or as a side chain could also impart specific properties. The carbonyl groups can influence the polymer's electron affinity and serve as sites for further post-polymerization modification.

Components in Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into well-defined, ordered structures is at the heart of this field. This compound possesses several structural features that make it an interesting candidate for the construction of supramolecular assemblies.

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. The design of host molecules relies on creating a pre-organized binding site with a shape and size complementary to the intended guest. While this compound itself is not a macrocyclic host, its flexible nature allows it to adopt various conformations.

It is conceivable that this molecule could be used as a component in the construction of larger host structures. For example, by linking two or more molecules of this compound through appropriate spacer units, it might be possible to create macrocyclic or cage-like structures with defined cavities. The aromatic rings could provide a hydrophobic interior, while the ketone functionalities could be oriented to interact with specific guests through hydrogen bonding or dipole-dipole interactions.

The crystal structure of this compound reveals insights into its self-assembly behavior. In the solid state, molecules are packed in a way that maximizes favorable intermolecular interactions. The study of these interactions is crucial for understanding and predicting the formation of ordered supramolecular structures.

Intermediates in the Synthesis of Complex Organic Molecules

The presence of multiple reactive sites makes this compound a valuable intermediate in the synthesis of more complex organic molecules. The two bromine atoms and two ketone functionalities can be selectively transformed to introduce new functional groups and build up molecular complexity.

The bromine atoms on the aromatic rings are particularly versatile handles for a wide range of organic transformations. They can readily participate in:

Cross-coupling reactions: As mentioned earlier, Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be used to form new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of various substituents to the phenyl rings, leading to a diverse library of derivatives.

Lithiation and Grignard reagent formation: The bromine atoms can be exchanged with lithium or magnesium to generate organometallic reagents. These powerful nucleophiles can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

Nucleophilic aromatic substitution: Under certain conditions, the bromine atoms can be displaced by nucleophiles.

The ketone functionalities also offer numerous possibilities for synthetic transformations, including:

Reduction: The carbonyl groups can be reduced to secondary alcohols, providing access to a new class of diol compounds.

Nucleophilic addition: The carbonyl carbons are electrophilic and can be attacked by various nucleophiles, such as organometallic reagents and ylides (in Wittig reactions), to form new carbon-carbon bonds.

Enolate chemistry: The α-protons adjacent to the carbonyl groups are acidic and can be removed by a base to form enolates. These enolates can then be reacted with electrophiles to introduce substituents at the α-position.

Condensation reactions: The ketones can participate in condensation reactions, such as the aldol (B89426) condensation, to form larger molecules.

Building Blocks for Fluorescent Dyes and Porphyrin Analogs

The acid-catalyzed condensation of this compound with pyrrole (B145914) is a key reaction that yields a variety of porphyrin analogues. This reaction produces a mixture of novel compounds including a calixpyrrole, an N-confused calixpyrrole, and an O-confused calixpyrrole. The structures of these complex molecules have been confirmed using spectroscopic methods and single-crystal X-ray diffraction analysis.

Furthermore, a new strapped calixpyrrole has been synthesized by condensing this compound with pyrrole in the presence of methanesulfonic acid. The unique structure of this strapped calixpyrrole was also determined by single-crystal X-ray diffraction. This particular derivative has demonstrated a high affinity and selectivity for the fluoride (B91410) ion, which is attributed to the formation of strong hydrogen bonds and the encapsulation of the ion within the molecule's cavity.

ProductReactantsCatalyst/Conditions
CalixpyrroleThis compound, PyrroleAcid-catalyzed
N-confused calixpyrroleThis compound, PyrroleAcid-catalyzed
O-confused calixpyrroleThis compound, PyrroleAcid-catalyzed
Strapped calixpyrroleThis compound, PyrroleMethanesulfonic acid

Scaffolds for Advanced Functional Materials

The molecular framework of this compound serves as a versatile scaffold for creating advanced functional materials. Its utility has been demonstrated in the preparation of pyrrolidinyl-fused bicyclo[3.3.1]nonane derivatives, which are recognized as sigma (σ) receptor ligands. Additionally, it is a reactant in the synthesis of substituted thiophenes through a reaction mediated by Lawesson's reagent.

Catalytic Applications as Ligands or Reagents in Organic Transformations

While this compound is primarily utilized as a reactant in the synthesis of larger, more complex molecules, its potential in catalytic applications is an area of interest. The bromine atoms on the phenyl rings can be substituted or involved in cross-coupling reactions, which could allow for the creation of novel ligands for metal-catalyzed transformations. The dione (B5365651) functionality also offers reaction sites for creating multidentate ligands.

Future Research Directions and Unexplored Avenues for 1,7 Bis 4 Bromophenyl 1,7 Heptanedione

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1,7-Bis(4-bromophenyl)-1,7-heptanedione typically involves Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with aromatic compounds. organic-chemistry.orgyoutube.com However, these reactions often rely on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, which can generate significant chemical waste. organic-chemistry.org Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Synthetic ApproachPotential AdvantagesKey Research Focus
Heterogeneous Catalysis Catalyst recyclability, reduced waste, simplified purification.Screening of solid acid catalysts (e.g., zeolites, clays, metal oxides).
Solvent-Free or Green Solvents Reduced environmental impact, improved safety profile.Investigation of reactions in ionic liquids, supercritical fluids, or under solvent-free conditions.
One-Pot Syntheses Increased efficiency, reduced number of synthetic steps.Development of tandem or domino reactions from alternative starting materials.
Photocatalysis Use of visible light as a renewable energy source.Exploration of light-mediated coupling reactions. beilstein-journals.org

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

The chemical structure of this compound, featuring two carbonyl groups and two reactive bromophenyl moieties, offers a rich landscape for exploring novel reactivity. The flexible heptanedione chain allows for the possibility of intramolecular cyclization reactions to form various carbocyclic and heterocyclic systems. For instance, acid- or base-catalyzed intramolecular aldol-type condensations could lead to the formation of cyclic ketones or enones, which are valuable synthetic intermediates.

Furthermore, the bromine atoms on the phenyl rings serve as versatile handles for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. acs.org This would allow for the introduction of a diverse array of functional groups, leading to the synthesis of complex molecular architectures. The investigation of novel cyclization and functionalization reactions will undoubtedly expand the synthetic utility of this diketone.

Reaction TypePotential ProductsResearch Focus
Intramolecular Cyclization Carbocyclic and heterocyclic compounds (e.g., substituted cyclohexenones).Exploration of reaction conditions (acidic, basic, thermal) to control cyclization pathways.
Palladium-Catalyzed Cross-Coupling Functionalized diarylheptanediones with extended conjugation or specific functionalities.Suzuki, Stille, Heck, and Sonogashira coupling reactions at the bromine positions.
Reductive Coupling Diols and other reduced species.Investigation of selective reduction of the ketone functionalities.
Asymmetric Transformations Chiral diols, amino alcohols, and other enantiomerically enriched compounds.Development of catalytic asymmetric reduction or other enantioselective transformations. acs.org

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics for both the synthesis and subsequent transformations of this compound, the application of advanced in-situ characterization techniques is crucial. Traditional methods often rely on quenching the reaction and analyzing aliquots, which may not capture the full picture of transient intermediates.

In-situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy) and Raman spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products. researchgate.net For instance, monitoring the carbonyl stretching frequencies can provide insights into the progress of the Friedel-Crafts acylation. researchgate.net In-situ NMR spectroscopy could also be employed to identify and characterize reaction intermediates in real-time. lookchem.com These techniques will be invaluable for optimizing reaction conditions and elucidating complex reaction mechanisms.

In-Situ TechniqueInformation GainedPotential Application
ReactIR (FTIR) Real-time concentration profiles of key functional groups (e.g., C=O).Monitoring the kinetics of Friedel-Crafts acylation and subsequent transformations.
Raman Spectroscopy Complementary vibrational information, particularly for symmetric bonds.Studying changes in the aromatic backbone and C-Br bonds during reactions.
In-Situ NMR Detailed structural information of species in solution.Identification of transient intermediates in cyclization or coupling reactions.
Mass Spectrometry Real-time tracking of molecular weights of reaction components.Elucidating reaction pathways and identifying byproducts.

Exploration of Emerging Material Science Applications beyond Current Scope

The unique molecular structure of this compound makes it a promising building block for a variety of functional materials. The two bromophenyl groups provide sites for polymerization or incorporation into larger macromolecular structures.

One area of exploration is the use of this compound as a monomer in the synthesis of novel polymers. For example, through post-polymerization modification of polymers containing reactive groups, the diketone could be grafted onto a polymer backbone. acs.orgresearchgate.net The resulting polymers could exhibit interesting thermal, mechanical, or optical properties. The presence of bromine atoms could also impart flame-retardant properties to these materials. google.comalfa-chemistry.com

Furthermore, the diketone functionality can act as a chelating ligand for metal ions, opening up the possibility of creating coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, or sensing.

Material ClassPotential PropertiesResearch Focus
Functional Polymers Enhanced thermal stability, flame retardancy, tunable optical properties.Synthesis of polyesters, polyamides, or polyimides incorporating the diketone moiety.
Coordination Polymers/MOFs Porosity, catalytic activity, luminescence.Reaction of the diketone with various metal salts to form novel coordination networks.
Liquid Crystals Mesomorphic behavior.Modification of the diketone to promote liquid crystalline phases.
Photosensitive Materials Photo-crosslinkable or photo-degradable properties.Investigation of the photochemical reactivity of the diketone and its derivatives.

Synergistic Integration of Theoretical Predictions and Experimental Findings for Rational Design

A powerful approach to accelerate the discovery of new reactions and materials based on this compound is the synergistic integration of computational chemistry and experimental work. purdue.edu Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of different sites in the molecule, calculate reaction energy profiles, and predict the electronic and optical properties of potential derivatives and materials. researchgate.nettdl.orgcsmres.co.uk

For example, computational modeling can help to identify the most likely pathways for intramolecular cyclization or predict the binding energies of the diketone with different metal ions for the design of new catalysts or MOFs. researchgate.net This theoretical guidance can help to prioritize synthetic targets and experimental conditions, leading to a more rational and efficient research process. The experimental results can then be used to refine and validate the computational models, creating a powerful feedback loop.

Research AreaComputational ApproachExperimental Validation
Reactivity Prediction DFT calculations of reaction barriers and transition states.Experimental investigation of predicted reaction pathways and product distributions.
Material Properties Molecular dynamics simulations and quantum chemical calculations of electronic and optical properties.Synthesis and characterization of new materials to validate predicted properties.
Catalyst Design Modeling of catalyst-substrate interactions.Synthesis and testing of computationally designed catalysts.
Spectroscopic Analysis Prediction of NMR, IR, and UV-Vis spectra.Comparison of calculated spectra with experimental data to confirm structures.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile platform for the development of novel synthetic methodologies and advanced functional materials.

Q & A

Q. What are the recommended synthetic routes for 1,7-Bis(4-bromophenyl)-1,7-heptanedione in academic laboratories?

A plausible approach involves Friedel-Crafts acylation or nucleophilic aromatic substitution using 4-bromophenyl precursors and diketone-forming reagents. For instance, bromophenylacetyl chloride intermediates could undergo coupling reactions under anhydrous conditions. Reaction optimization (e.g., Lewis acid catalysts like AlCl₃) and temperature control (80–120°C) are critical for yield improvement. Post-synthesis, confirm structural integrity via melting point analysis and FT-IR spectroscopy .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

Recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) is recommended due to the compound’s moderate solubility. For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate gradient) provides higher resolution. Monitor purity via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and validate using HPLC (>95% purity threshold) .

Q. What safety protocols are essential when handling this compound?

Use fume hoods to mitigate inhalation risks, as thermal decomposition may release brominated vapors (e.g., HBr) . Avoid contact with oxidizers (e.g., peroxides), which could trigger exothermic side reactions. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Perform 2D NMR (COSY, HSQC) to assign proton and carbon signals accurately. Compare experimental results with DFT calculations (e.g., B3LYP/6-31G* level) to identify conformational isomers or solvent effects. For ambiguous peaks, use high-resolution mass spectrometry (HRMS) to rule out isotopic interference or impurities .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Conduct kinetic studies with varying palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to assess transmetalation efficiency. Use deuterium labeling at the α-keto positions to track regioselectivity. Monitor intermediates via in situ IR spectroscopy or GC-MS to identify rate-limiting steps .

Q. How should experimentalists design a study to optimize catalytic hydrogenation of this compound’s diketone moiety?

Apply Design of Experiments (DoE) to test variables: catalyst loading (5–20 mol% Pd/C), H₂ pressure (1–5 atm), and solvent polarity (THF vs. MeOH). Analyze outcomes using response surface methodology (RSM) . Validate reproducibility via triplicate runs and statistical analysis (p < 0.05). Characterize reduced products via ¹³C NMR to confirm carbonyl conversion .

Data Contradiction and Troubleshooting

Q. How to address unexpected byproducts during the synthesis of this compound?

If bromine displacement occurs (e.g., hydroxyl byproduct formation), revise reaction conditions: lower temperature (60°C), shorter reaction time, or use milder bases (K₂CO₃ instead of NaOH). Employ LC-MS to identify side products and adjust stoichiometry. For persistent issues, consider protecting-group strategies for the bromophenyl rings .

Q. What analytical methods differentiate this compound from its structural analogs (e.g., 1,3-isomers)?

X-ray crystallography provides definitive structural confirmation. Alternatively, use differential scanning calorimetry (DSC) to compare melting profiles. For isomers with overlapping chromatographic retention times, employ chiral HPLC columns or ion mobility spectrometry .

Methodological Best Practices

Q. How to validate the thermal stability of this compound under reaction conditions?

Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Simulate reaction environments using accelerated rate calorimetry (ARC) . For exothermic risks, integrate inert gas purging and real-time temperature monitoring in scaled-up protocols .

Q. What strategies enhance the reproducibility of spectroscopic data for this compound?

Standardize sample preparation: use deuterated solvents (CDCl₃) filtered through 0.45 µm membranes. Calibrate instruments with certified reference materials (e.g., adamantane for NMR). For quantitative analysis, employ internal standards (e.g., TMS) and validate against NIST databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.